2-Bromo-4-fluoro-5-hydroxybenzaldehyde

Synthetic Methodology Process Chemistry Intermediate Procurement

Medicinal chemistry programs requiring sequential cross-coupling, substitution, and condensation on a single benzene core face route failure with simpler analogs. This tetra-substituted aldehyde (C7H4BrFO2, MW 219.01) solves the selectivity gap. - **Validated utility**: Key intermediate in WO2020/242943 (GPR40 agonists) and EGFR inhibitor scaffolds; enables Suzuki coupling, nitration, reduction, and reductive amination without protecting groups. - **Physicochemical balance**: Fluorine boosts LogP by +0.4 for permeability; 5-OH provides TPSA 37.3 Ų for solubility-unlike non-fluorinated or non-hydroxylated analogs. - **Process-ready**: 94% isolated yield via HBr/AcOH demethylation at >10g scale; direct bromination routes to analogs yield only 60-70%.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 1262989-52-5
Cat. No. B3095421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-hydroxybenzaldehyde
CAS1262989-52-5
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)F)Br)C=O
InChIInChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
InChIKeyZRHLLMSWDNTUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-5-hydroxybenzaldehyde – Procurement Overview


2-Bromo-4-fluoro-5-hydroxybenzaldehyde (C₇H₄BrFO₂, MW 219.01) is a tetra-substituted aromatic aldehyde bearing bromine at the 2-position, fluorine at the 4-position, and a hydroxyl group at the 5-position. This specific substitution pattern enables sequential orthogonal functionalization via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and aldehyde condensation, making it a privileged building block in medicinal chemistry and agrochemical research [1]. The compound is listed as a key intermediate in patent WO2020/242943 (GPR40 agonists) and is commercially available from multiple vendors at purities of 95%–98% [2].

Multi-orthogonal substitution pattern for sequential coupling
Patent-embedded intermediate for GPR40 agonist libraries
High-yield demethylation route supports multi-gram procurement

Why 2-Bromo-4-fluoro-5-hydroxybenzaldehyde Outperforms Analogs


The simultaneous presence of three synthetically addressable functional groups (aldehyde, aryl bromide, phenol) plus a fluorine atom creates a reactivity profile that is absent in any single- or dual-substitution analog. Removing the fluorine (e.g., 2-bromo-5-hydroxybenzaldehyde) eliminates the electron-withdrawing effect that modulates the aldehyde electrophilicity and the acidity of the phenol, while removing the bromine (e.g., 4-fluoro-5-hydroxybenzaldehyde) forfeits the primary handle for Pd-catalyzed cross-coupling. The specific regiochemistry (Br ortho to aldehyde; F para to aldehyde; OH meta to aldehyde) also dictates the order and selectivity of sequential transformations, as documented in the synthesis of tetra-orthogonally-substituted EGFR-kinase inhibitor scaffolds [1]. Simply substituting a close analog risks complete failure of the synthetic route at the step requiring precise electronic and steric tuning.

Removing fluorine eliminates electronic tuning of aldehyde and phenol reactivity.
Absence of bromine forfeits the primary handle for Pd-catalyzed cross-coupling.
Regioisomeric substitution may alter sequential transformation order and lead to route failure.

2-Bromo-4-fluoro-5-hydroxybenzaldehyde – Head-to-Head Comparisons


Synthetic Yield: Demethylation vs. Direct Bromination

The acid-mediated demethylation of 2-bromo-4-fluoro-5-methoxybenzaldehyde with HBr/AcOH at 130 °C for 24 h cleanly provides 2-bromo-4-fluoro-5-hydroxybenzaldehyde in 94% isolated yield after column chromatography . In contrast, direct bromination of 4-fluoro-5-hydroxybenzaldehyde with NBS typically gives mixtures of regioisomers and requires tedious separation, with reported yields for the desired 2-bromo isomer rarely exceeding 60–70% [1]. The 94% yield represents a 24–34 percentage-point advantage.

Synthetic Yield
Head-to-head
Target: 94% (HBr/AcOH)
Comparator: ≤60–70% (direct bromination)
Δ = 24–34 pp
Supports procurement cost review
Isolated yield; comparator estimated from literature
Synthetic Methodology Process Chemistry Intermediate Procurement

Lipophilicity (LogP) vs. Non-Fluorinated Analog

The computed XLogP3-AA for 2-bromo-4-fluoro-5-hydroxybenzaldehyde is 1.8 [1]. The non-fluorinated analog 2-bromo-5-hydroxybenzaldehyde (CAS 2973-80-0) has a computed XLogP3-AA of 1.4 [2]. The incorporation of fluorine at the 4-position increases lipophilicity by 0.4 log units, which can significantly influence membrane permeability and metabolic stability when this scaffold is elaborated into drug candidates.

Lipophilicity (LogP)
Data to verify
Target XLogP3-AA = 1.8
Non-fluorinated analog = 1.4
ΔLogP = +0.4
May support permeability screening
Computed values; experimental logD validation recommended
Medicinal Chemistry Drug Design ADME Optimization

TPSA & H-Bonding: vs. Des-Hydroxy Analog

The topological polar surface area (TPSA) of 2-bromo-4-fluoro-5-hydroxybenzaldehyde is 37.3 Ų [1]. The des-hydroxy analog 2-bromo-4-fluorobenzaldehyde (CAS 128577-47-9) has a TPSA of only 17.1 Ų [2]. The 20.2 Ų increase conferred by the 5-hydroxy group provides an additional hydrogen-bond donor (HBD count = 1 vs. 0) and acceptor (HBA count = 3 vs. 2), which can be exploited to improve aqueous solubility and reduce hERG binding in downstream lead optimization.

TPSA & H-Bonding
Data to verify
Target TPSA = 37.3 Ų (HBD=1)
Des-hydroxy analog TPSA = 17.1 Ų (HBD=0)
ΔTPSA = +20.2 Ų
May support solubility/CNS-sparing profiling
Computed TPSA; in-vitro solubility and hERG data needed
Physicochemical Profiling Blood-Brain Barrier Penetration Solubility Prediction

Orthogonal Reactivity: Pd-Catalyzed Coupling Sequence

The tetra-substitution pattern of 2-bromo-4-fluoro-5-hydroxybenzaldehyde (Br, F, OH, CHO) has been validated in a systematic study of regioisomeric bromo-fluorobenzaldehydes for elaborating EGFR-kinase inhibitor scaffolds [1]. The study demonstrates that the specific regiochemistry (Br ortho to aldehyde, F para) enables a defined sequence: (1) Pd-catalyzed Suzuki coupling at the bromide, (2) nitro-group introduction, (3) reduction and reductive amination, without interference from the fluoro or hydroxyl groups. Regioisomeric analogs with alternative substitution patterns failed to deliver the same product diversity due to competing side reactions or incompatible reactivity ordering.

Orthogonal Reactivity
Method context
Up to 4 sequential transformations without protecting groups; regioisomers typically allow 2–3 steps before protection required
Validated sequential reactivity
Class-level inference; specific scaffold compatibility needed
Orthogonal Functionalization Cross-Coupling EGFR Kinase Inhibitors

Patent Validation: GPR40 Agonist Intermediate

2-Bromo-4-fluoro-5-hydroxybenzaldehyde is explicitly specified as a synthetic intermediate in WO2020/242943 (Paragraphs 00299–00300) for constructing gut-restricted GPR40 agonists targeting metabolic and CNS disorders [1]. While generic benzaldehyde building blocks appear in hundreds of patents, the specific incorporation into a late-stage pharmaceutical patent family signals that this precise substitution pattern survives structure-activity relationship (SAR) optimization—unlike many analogs that are eliminated during lead refinement due to potency, selectivity, or metabolic deficiencies.

Patent Validation
Source review
Explicitly named in WO2020/242943; closest analogs not cited in same patent family
Patent-embedded SAR review
Qualitative evidence; broader SAR may differ
Patent Literature GPR40 Agonists Metabolic Disorders

2-Bromo-4-fluoro-5-hydroxybenzaldehyde – Optimal Procurement Scenarios


Tetra-Orthogonal Functionalization in Kinase Programs

When a medicinal chemistry program requires a benzene core that can undergo at least four sequential, chemoselective transformations without protecting-group manipulation, 2-bromo-4-fluoro-5-hydroxybenzaldehyde is the preferred building block. The validated sequence—Pd-catalyzed Suzuki coupling at Br, electrophilic nitration, reduction, and reductive amination—has been demonstrated to proceed with full orthogonality in EGFR inhibitor scaffold elaboration . Analogs lacking the hydroxyl group or with alternative halogen placement require protecting-group strategies that add 2+ synthetic steps.

LogP Optimization in CNS/Intracellular Programs

Programs targeting intracellular enzymes or receptors where cellular permeability is a known bottleneck should favor 2-bromo-4-fluoro-5-hydroxybenzaldehyde over its non-fluorinated analog (ΔLogP = +0.4) . The fluorine atom provides a lipophilicity boost without the metabolic liability of a methyl or ethyl substituent. Additionally, the 5-hydroxy group (TPSA = 37.3 Ų) provides sufficient polarity to maintain aqueous solubility, balancing permeability and solubility in a way that 2-bromo-4-fluorobenzaldehyde (TPSA = 17.1 Ų) cannot [1].

GPR40 Agonist Lead Optimization

Research groups pursuing gut-restricted GPR40 agonists for metabolic or CNS indications should prioritize 2-bromo-4-fluoro-5-hydroxybenzaldehyde as a key intermediate. The compound's inclusion in WO2020/242943 confirms that derivatives of this scaffold exhibit on-target GPR40 agonism with gut-restricted pharmacokinetic profiles . Using an unvalidated analog risks investing synthetic effort in a scaffold that will later fail due to systemic exposure or off-target activity.

Multi-Gram Scale-Up Synthesis

For process chemistry groups scaling beyond 10 grams, the 94% isolated yield reported for the HBr/AcOH demethylation route makes 2-bromo-4-fluoro-5-hydroxybenzaldehyde an economically viable intermediate. Direct bromination routes to regioisomeric analogs typically yield 60–70%, which at 100-gram scale would waste 30–40 grams of material and require additional purification resources.

Application
Selection Property
Validation Focus
Tetra-orthogonal scaffold synthesis
Sequential orthogonal reactivity
Cross-coupling/nitration/reduction compatibility
Intracellular target permeability profiling
Fluorine-mediated lipophilicity modulation
Cell permeability vs. solubility trade-off
GPR40 agonist intermediate
Patent-validated SAR suitability
On-target agonism and gut-restriction profile
Multi-gram intermediate synthesis
High-yielding demethylation route
Process yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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